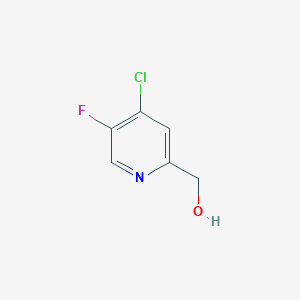
5-(2-furyl)-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5-(2-furyl)-1H-pyrazole-3-carboxylic acid involves condensation reactions, utilizing precursors like 2-furylglyoxal with aminoacetamide, followed by specific modifications such as chlorination and oxidation to achieve the desired carboxylic acid (Sato & Arai, 1982). These methodologies showcase the complexity and versatility in synthesizing pyrazole derivatives.
Molecular Structure Analysis
Studies on related compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, reveal intricate molecular structures characterized by specific spatial arrangements and intermolecular hydrogen bonds, as detailed through X-ray crystallography and spectroscopic evaluations (Tamer et al., 2015). These studies provide insight into the structural foundations of pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis of Antibacterial Agents : It is used in synthesizing antibacterial 3,5-disubstituted pyrazoles and isoxazoles, which are significant in medicinal chemistry for their potential therapeutic applications (Haber & Schoenberger, 1968).
Creation of Pyrazole Derivatives : This compound aids in the synthesis of 4-(5'-nitro-2'-furyl)-3-carbomethoxypyrazoline, a 2-pyrazole derivative, showing its utility in creating diverse chemical structures (Sasaki & Shoji, 1968).
Pyrazine Studies : It is a useful chemical for studying pyrazines and their synthesis, thereby contributing to the understanding of this chemical class (Sato & Arai, 1982).
Synthesis of Lactones : Used in synthesizing (Naphtho)pyrano-γ-lactone, demonstrating its versatility in forming complex organic compounds (Nomura et al., 1986).
Medicinal Chemistry and Metal Complex Catalysis : Synthesizes novel ligands based on 1H-pyrazole-3(5)-carboxylic acids for use in these fields, highlighting its role in drug discovery and catalysis processes (Dalinger et al., 2020).
Formation of Coordination Complexes : It can form mononuclear chelate complexes with CuII/CoII/ZnII, leading to 2D hydrogen-bonded networks, which are important in coordination chemistry (Radi et al., 2015).
Antimicrobial Properties : Exhibits potential antimicrobial properties, making it a candidate for developing new antimicrobial agents (Altalbawy, 2013).
Anticholinesterase Activity : Certain derivatives exhibit anticholinesterase activity, which is significant for therapeutic applications in neurodegenerative diseases (Temel et al., 2018).
Antioxidant Activity : Some synthesized pyrazolines demonstrate moderate antioxidant activity, relevant in the study of free radical-related diseases (Jois et al., 2014).
Metal Coordination Polymers : Useful in synthesizing d10 metal coordination polymers, important for applications in chemistry, physics, and biology (Cheng et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPSFQIKCROJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-furyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
116153-81-2 | |
| Record name | 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)






